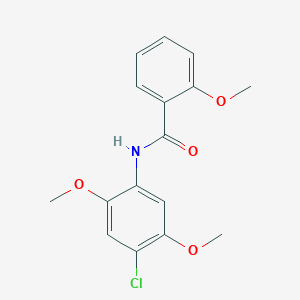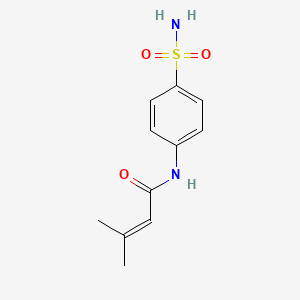
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide is an organic compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a sulfamoylphenyl group and a but-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide typically involves the acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the selective introduction of the desired functional groups, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
科学研究应用
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can affect various physiological processes, including pH regulation and ion transport.
相似化合物的比较
Similar Compounds
N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds share a similar sulfamoylphenyl group and have been studied for their enzyme inhibitory properties.
4-methyl-N-(4-sulfamoylphenyl)butanamide: This compound is structurally similar but lacks the double bond present in 3-methyl-N-(4-sulfamoylphenyl)but-2-enamide.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfamoylphenyl group and a but-2-enamide moiety
属性
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-7H,1-2H3,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFFWSRALBETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)
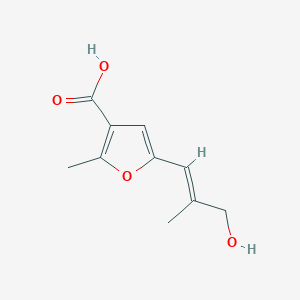
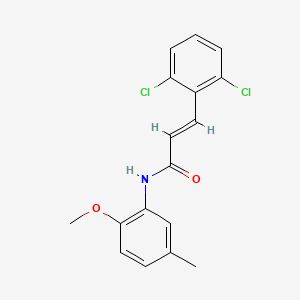
![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)
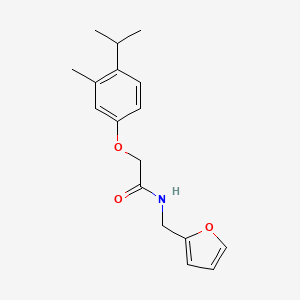
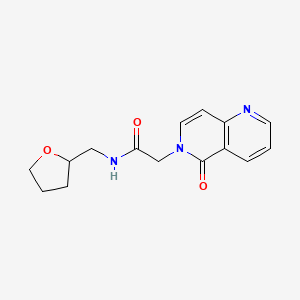
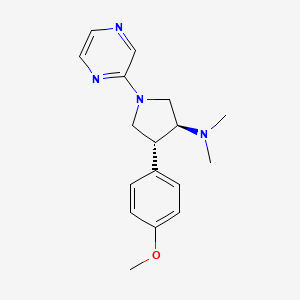
![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)
![7-chloro-4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5630546.png)
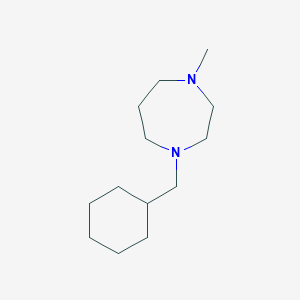
![N,N-dimethyl-2-({[(5-propyl-3-thienyl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630568.png)
![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)
